InChI=1S/C7H14OS/c1-3-4-5-6-7(8)9-2/h3-6H2,1-2H3
. This structure can be visualized using appropriate chemical structure visualization software.
S-Methyl hexanethioate is a sulfur-containing organic compound with the chemical formula and a CAS number of 20756-86-9. This compound is classified as a thioester, which is a type of compound formed from the reaction of a carboxylic acid and a thiol. S-Methyl hexanethioate is primarily recognized for its occurrence in various natural sources, including the durian fruit and hop oil, where it contributes to the flavor profile of these substances. Its applications are notably significant in the food and fragrance industries due to its characteristic aroma and flavor properties.
S-Methyl hexanethioate is derived from both natural and synthetic sources. It can be found in:
In terms of classification, S-Methyl hexanethioate falls under the category of flavoring agents and is recognized for its role in enhancing the sensory attributes of food products.
S-Methyl hexanethioate can be synthesized using various chemical methods. The most common approach involves the reaction of hexanoic acid with methyl mercaptan. This process typically requires controlled conditions to optimize yield and purity.
S-Methyl hexanethioate has a molecular structure characterized by:
S-Methyl hexanethioate participates in various chemical reactions typical of thioesters, including hydrolysis and transesterification.
These reactions are significant in both industrial applications and research contexts, particularly concerning flavor chemistry.
S-Methyl hexanethioate's mechanism of action primarily relates to its role as a flavoring agent. When consumed, it interacts with olfactory receptors, contributing to the sensory experience associated with certain foods.
This mechanism underscores its importance in culinary applications and food science .
Relevant data regarding these properties are crucial for applications in flavoring and fragrance formulations .
S-Methyl hexanethioate finds diverse applications across several fields:
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3